3-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
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Overview
Description
3-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is a chemical compound with the molecular formula C18H17FN2O2 and a molecular weight of 312.34 g/mol . This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a benzamide group, making it a unique structure in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-(pyrrolidin-1-ylcarbonyl)aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity . The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C18H17FN2O2 |
---|---|
Molecular Weight |
312.3g/mol |
IUPAC Name |
3-fluoro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17FN2O2/c19-14-7-5-6-13(12-14)17(22)20-16-9-2-1-8-15(16)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22) |
InChI Key |
FLYXAFODADHUBA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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